molecular formula C19H20IN3O4S B4723049 N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B4723049
M. Wt: 513.4 g/mol
InChI Key: GRVGDHCTMUDYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as MIGB or meta-iodobenzylguanidine, is a radiopharmaceutical agent used for diagnostic purposes in nuclear medicine. It is a synthetic compound that is structurally similar to the neurotransmitter norepinephrine and has a high affinity for the norepinephrine transporter (NET) in the sympathetic nervous system.

Mechanism of Action

N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide binds to the NET in the sympathetic nervous system, which is responsible for the reuptake of norepinephrine. By binding to the NET, N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is taken up by the sympathetic nerve terminals and accumulates in neuroendocrine tumors and pheochromocytomas, which have a high density of NETs. The accumulation of N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in these tumors allows for their detection through imaging techniques.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has a relatively long half-life and is excreted primarily through the urine. It is not metabolized by the liver and does not have any significant effects on other organs or systems in the body. However, N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide may cause some minor side effects, such as nausea, vomiting, and headache.

Advantages and Limitations for Lab Experiments

N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a useful tool for studying the sympathetic nervous system and neuroendocrine tumors in animal models. It allows for the non-invasive detection and monitoring of tumors, which can be difficult to achieve through other methods. However, the use of N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in laboratory experiments requires specialized equipment and expertise, and the cost of the compound may be prohibitive for some researchers.

Future Directions

There are several potential future directions for the use of N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in nuclear medicine and research. One area of interest is the development of new radiopharmaceutical agents that can target other receptors and transporters in the sympathetic nervous system. Another area of interest is the use of N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to improve the accuracy and specificity of tumor detection. Finally, the development of new synthesis methods for N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide and other radiopharmaceutical agents may lead to more cost-effective and efficient production methods.

Scientific Research Applications

N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been used extensively in nuclear medicine for the diagnosis of neuroendocrine tumors, pheochromocytoma, and neuroblastoma. It is particularly useful for detecting small tumors and metastases that are difficult to identify through other imaging techniques. N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide imaging has also been used to monitor the response to treatment and to predict the prognosis of patients with neuroblastoma.

properties

IUPAC Name

2-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3O4S/c1-3-12-21-19(25)16-6-4-5-7-17(16)22-18(24)13-23(28(2,26)27)15-10-8-14(20)9-11-15/h3-11H,1,12-13H2,2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVGDHCTMUDYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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